Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate
Overview
Description
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved by reacting 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine structure.
Pyrazinamide: An anti-tubercular agent with a pyridine moiety.
Uniqueness
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is unique due to its combination of a piperazine ring, a pyridine moiety, and a benzoate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
ethyl 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-19(23)17-3-5-18(6-4-17)27(24,25)22-13-11-21(12-14-22)15-16-7-9-20-10-8-16/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPQCTUFPUACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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